N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound that features a benzofuran moiety, a pyridine ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a pyridine moiety and can undergo similar reactions.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have comparable synthetic routes.
Indole derivatives: These compounds have diverse biological activities and can be used in similar research applications.
Uniqueness
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to its combination of a benzofuran moiety, a pyridine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
917966-41-7 |
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Molecular Formula |
C21H14F3N3O3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(28)27-16-5-3-11-25-19(16)18-12-13-4-1-2-6-17(13)29-18/h1-12H,(H2,26,27,28) |
InChI Key |
TWNULCRGHUJTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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